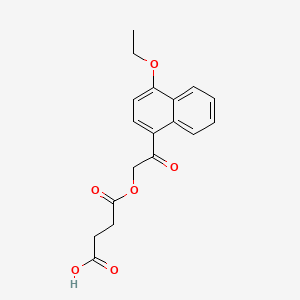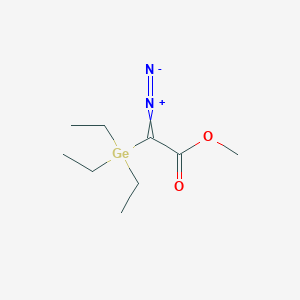
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of trimethylsilyl groups attached to a morpholine ring, which is further connected to a sulfonamide group. The presence of these functional groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide typically involves the reaction of morpholine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The resulting product is then treated with a sulfonamide derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases in the presence of catalysts like trimethylsilyl trifluoromethanesulfonate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trimethylsilyl trifluoromethanesulfonate, aldehydes, ketones, and various bases. Reaction conditions typically involve anhydrous solvents and controlled temperatures to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound include Schiff bases, sulfonic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups enhance the nucleophilicity of the nitrogen atom in the morpholine ring, allowing it to participate in substitution and condensation reactions. The sulfonamide group provides additional stability and reactivity, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)morpholine: Similar in structure but lacks the sulfonamide group, making it less reactive in certain applications.
N,N-Bis(trimethylsilyl)amine: Similar in having trimethylsilyl groups but differs in the absence of the morpholine ring and sulfonamide group.
Uniqueness
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide is unique due to the combination of the morpholine ring, trimethylsilyl groups, and sulfonamide group. This combination imparts distinct reactivity and stability, making it valuable in a wide range of applications, from organic synthesis to industrial production .
Properties
CAS No. |
61056-17-5 |
|---|---|
Molecular Formula |
C10H26N2O3SSi2 |
Molecular Weight |
310.56 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H26N2O3SSi2/c1-17(2,3)12(18(4,5)6)16(13,14)11-7-9-15-10-8-11/h7-10H2,1-6H3 |
InChI Key |
BCVQKHPBGSJFQS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)


![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)


![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)

![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)

